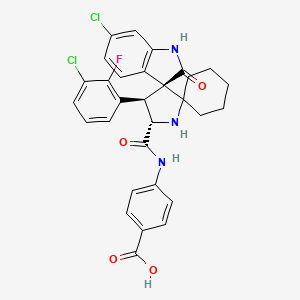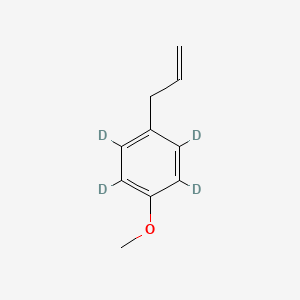
Estragole-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estragole-d4, also known as 4-Allylanisole-d4, is a deuterated form of estragole. It is a phenylpropene, a natural organic compound, and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving pharmacokinetics and metabolic profiling .
Métodos De Preparación
Estragole-d4 is synthesized by incorporating deuterium into the estragole molecule. The process involves the deuteration of S-Phenyl-d5-mercapturic acid. This deuteration is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Análisis De Reacciones Químicas
Estragole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where the allyl group or the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include potassium hydroxide for conversion to anethole and other specific reagents depending on the desired product . The major products formed from these reactions vary based on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Estragole-d4 has several scientific research applications:
Pharmacokinetics and Metabolic Profiling: The deuterium labeling allows for precise tracking of the compound in biological systems, making it valuable in pharmacokinetic studies.
Neuroscience: Studies have shown that this compound can affect neuronal excitability by inhibiting sodium channels.
Toxicology: Research has been conducted on the genotoxicity and carcinogenicity of estragole, including its deuterated form.
Pharmacology: This compound has been studied for its antinociceptive effects, particularly in its β-cyclodextrin inclusion complex.
Mecanismo De Acción
The mechanism of action of estragole-d4 involves its interaction with molecular targets such as sodium channels. It inhibits neuronal excitability by directly blocking these channels . Additionally, this compound can form DNA adducts after bioactivation, leading to potential genotoxic effects .
Comparación Con Compuestos Similares
Estragole-d4 is similar to other phenylpropenes such as anethole and methyl chavicol. its deuterium labeling makes it unique for specific research applications. The deuterium atoms provide a distinct advantage in studies requiring precise tracking and quantitation . Similar compounds include:
Anethole: An isomer of estragole, differing in the location of the double bond.
Methyl Chavicol: Another isomer with a similar structure but different functional properties.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research.
Propiedades
Fórmula molecular |
C10H12O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-methoxy-6-prop-2-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D |
Clave InChI |
ZFMSMUAANRJZFM-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CC=C)[2H])[2H])OC)[2H] |
SMILES canónico |
COC1=CC=C(C=C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


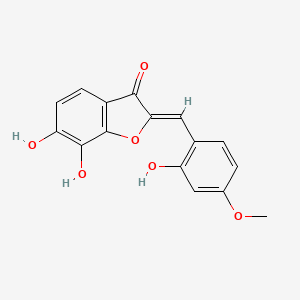
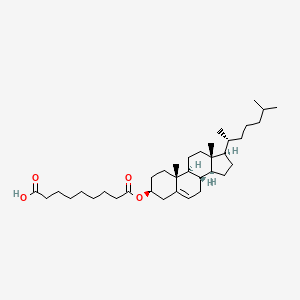
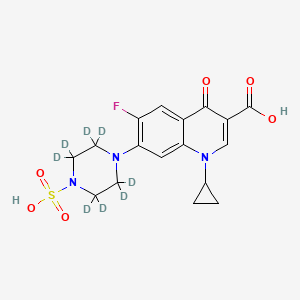
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12371746.png)
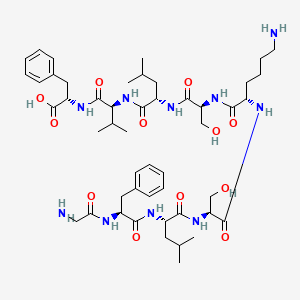
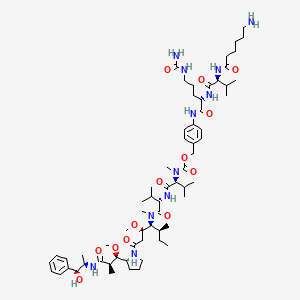
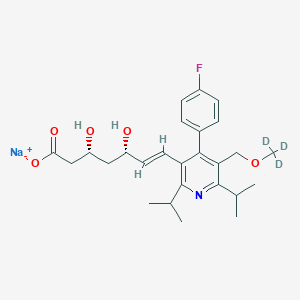
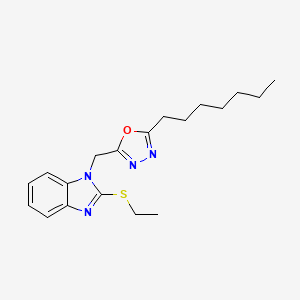
![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)
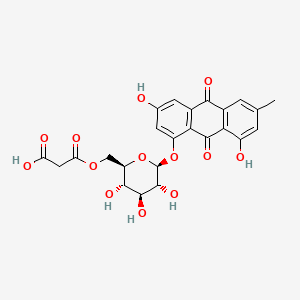
![6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;hexafluorophosphate](/img/structure/B12371785.png)
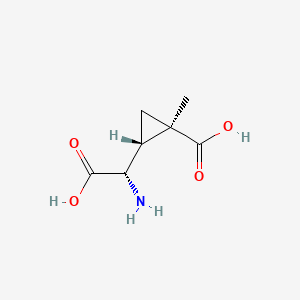
![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
